molecular formula C15H17NO B3057674 Phenol, 4-[1-(4-aminophenyl)-1-methylethyl]- CAS No. 837-11-6

Phenol, 4-[1-(4-aminophenyl)-1-methylethyl]-

Cat. No. B3057674
CAS RN: 837-11-6
M. Wt: 227.3 g/mol
InChI Key: NFGPNZVXBBBZNF-UHFFFAOYSA-N
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Patent
US04731426

Procedure details

A mixture of 134.0 grams (1.0 mole) of p-isopropenylphenol and 186.0 grams (2.0 moles) of aniline was stirred and heated to 150° C. To the mixture was added 5.0 grams of a solution obtained by adding 1.28 grams of 10% hydrochloric acid to 93 grams of aniline and stirring the mixture well. The reaction was carried out for 3.0 hours (10,800 s) at the 150° C. reaction temperature. The reaction product was cooled to 120° C. then 350 milliliters of toluene was added. The product was then cooled to 25° C. and the solid precipitated product was recovered by filtration. The crude product was slurried into 350 milliliters of methanol and heated to a reflux then maintained for 15 minutes (900 s). After cooling, the product was recovered by filtration and dried under vacuum to yield 4-(1-(4-aminophenyl)-1-methylethyl)phenol as a white powder.
Quantity
134 g
Type
reactant
Reaction Step One
Quantity
186 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
1.28 g
Type
reactant
Reaction Step Three
Quantity
93 g
Type
reactant
Reaction Step Three
Quantity
350 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:9]=[CH:8][C:7]([OH:10])=[CH:6][CH:5]=1)([CH3:3])=[CH2:2].[NH2:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.Cl>C1(C)C=CC=CC=1>[NH2:11][C:12]1[CH:17]=[CH:16][C:15]([C:1]([C:4]2[CH:9]=[CH:8][C:7]([OH:10])=[CH:6][CH:5]=2)([CH3:3])[CH3:2])=[CH:14][CH:13]=1

Inputs

Step One
Name
Quantity
134 g
Type
reactant
Smiles
C(=C)(C)C1=CC=C(C=C1)O
Name
Quantity
186 g
Type
reactant
Smiles
NC1=CC=CC=C1
Step Two
Name
solution
Quantity
5 g
Type
reactant
Smiles
Step Three
Name
Quantity
1.28 g
Type
reactant
Smiles
Cl
Name
Quantity
93 g
Type
reactant
Smiles
NC1=CC=CC=C1
Step Four
Name
Quantity
350 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
obtained
STIRRING
Type
STIRRING
Details
stirring the mixture well
CUSTOM
Type
CUSTOM
Details
(10,800 s) at the 150° C. reaction temperature
TEMPERATURE
Type
TEMPERATURE
Details
The reaction product was cooled to 120° C.
TEMPERATURE
Type
TEMPERATURE
Details
The product was then cooled to 25° C.
CUSTOM
Type
CUSTOM
Details
the solid precipitated product
FILTRATION
Type
FILTRATION
Details
was recovered by filtration
TEMPERATURE
Type
TEMPERATURE
Details
heated to
TEMPERATURE
Type
TEMPERATURE
Details
a reflux
TEMPERATURE
Type
TEMPERATURE
Details
then maintained for 15 minutes (900 s)
Duration
900 s
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the product was recovered by filtration
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
NC1=CC=C(C=C1)C(C)(C)C1=CC=C(C=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.